molecular formula C18H32O2 B14511499 2,4,6-Tri-tert-butylcyclohexane-1,3-dione CAS No. 63561-95-5

2,4,6-Tri-tert-butylcyclohexane-1,3-dione

Cat. No.: B14511499
CAS No.: 63561-95-5
M. Wt: 280.4 g/mol
InChI Key: MORUUHVEQPVJJU-UHFFFAOYSA-N
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Description

2,4,6-Tri-tert-butylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H32O2. It is a derivative of cyclohexane, substituted with three tert-butyl groups and two keto groups at the 1 and 3 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri-tert-butylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane-1,3-dione with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri-tert-butylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to steric hindrance.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may require strong acids or bases to facilitate the removal of tert-butyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce diols.

Scientific Research Applications

2,4,6-Tri-tert-butylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the binding affinity and specificity of the compound. The keto groups may participate in hydrogen bonding and other interactions that modulate the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high steric hindrance and the presence of two keto groups. This combination of features makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.

Properties

CAS No.

63561-95-5

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

2,4,6-tritert-butylcyclohexane-1,3-dione

InChI

InChI=1S/C18H32O2/c1-16(2,3)11-10-12(17(4,5)6)15(20)13(14(11)19)18(7,8)9/h11-13H,10H2,1-9H3

InChI Key

MORUUHVEQPVJJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C(=O)C(C1=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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